molecular formula C13H22O3Si B031257 Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate CAS No. 1251537-12-8

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate

Cat. No. B031257
M. Wt: 254.4 g/mol
InChI Key: FBDHDCBVNJTFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the propargyl ester family and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate works by inhibiting the activity of enzymes that are involved in the synthesis of complex organic molecules. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity makes Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate a valuable tool in the development of new drugs and pharmaceuticals.

Biochemical And Physiological Effects

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions, making it a valuable tool in the development of new drugs and pharmaceuticals. However, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate can be difficult to work with due to its sensitivity to air and moisture. This can make it challenging to handle in a laboratory setting.

Future Directions

There are a number of future directions for research on Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate. One area of research is the development of new drugs and pharmaceuticals that use Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate as a key reagent. Another area of research is the investigation of the mechanism of action of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate, particularly its inhibition of enzyme activity. Finally, there is potential for research into the development of new methods for synthesizing Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate that are more efficient and cost-effective.

Synthesis Methods

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is synthesized through a multistep process that involves the reaction of propargyl alcohol with trimethylsilyl chloride to form propargyl trimethylsilyl ether. The resulting compound is then reacted with ethyl chloroformate to produce propargyl ethyl carbonate. Finally, the propargyl ethyl carbonate is reacted with isopropyl magnesium chloride to yield Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate.

Scientific Research Applications

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been used in the development of new drugs and pharmaceuticals.

properties

CAS RN

1251537-12-8

Product Name

Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate

Molecular Formula

C13H22O3Si

Molecular Weight

254.4 g/mol

IUPAC Name

propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate

InChI

InChI=1S/C13H22O3Si/c1-11(2)16-13(15)8-6-7-12(14)9-10-17(3,4)5/h11H,6-8H2,1-5H3

InChI Key

FBDHDCBVNJTFOM-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C

Canonical SMILES

CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C

Origin of Product

United States

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